Cas no 32144-31-3 (Benzenamine,bis(2-oxiranylmethyl)-)

Benzenamine,bis(2-oxiranylmethyl)- structure
32144-31-3 structure
Product Name:Benzenamine,bis(2-oxiranylmethyl)-
CAS-nummer:32144-31-3
MF:C12H15NO2
MW:205.253003358841
CID:306013
PubChem ID:16412
Update Time:2025-04-19

Benzenamine,bis(2-oxiranylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,bis(2-oxiranylmethyl)-
    • Aniline,bis(2,3-epoxypropyl)- (8CI)
    • Benzenamine, bis(oxiranylmethyl)- (9CI)
    • Diglycidylaniline
    • N,N-bis[(oxiran-2-yl)methyl]aniline
    • N,N-Diglycidylanilin [Czech]
    • NSC 35364
    • N-N-Diglycidylphenylamine
    • DTXSID50862832
    • N,N-Diglycidylanilin
    • NS00045399
    • Oxiranemethanamine, N-(oxiranylmethyl)-N-phenyl-
    • N,N-Di(2,3-epoxypropyl)aniline
    • WLN: T3OTJ B1NR&1- BT3OTJ
    • N,N-Bis(2,3-epoxypropyl)aniline
    • UNII-AZG5ZPK0BD
    • BRN 0182450
    • N,N-bis(oxiran-2-ylmethyl)aniline
    • Bis(oxiranylmethyl)benzenamine
    • ANILINE, BIS(2,3-EPOXYPROPYL)-
    • N,N-Diglycidiylaniline
    • Benzenamine, bis(oxiranylmethyl)-
    • EN300-1719547
    • N,N-Diglycidylaniline
    • Bis(2,3-epoxypropyl)aniline
    • N,3-epoxypropyl)aniline
    • EINECS 218-259-5
    • NSC-35364
    • 5-18-09-00470 (Beilstein Handbook Reference)
    • Aniline,N-bis(2,3-epoxypropyl)-
    • N N-DIGLYCIDYLANILINE
    • N-(Oxiranylmethyl)-N-phenyloxiranemethanamine
    • 2095-06-9
    • AZG5ZPK0BD
    • 32144-31-3
    • N, N-bis(oxiran-2-ylmethyl)aniline
    • 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-
    • N-(2-OXIRANYLMETHYL)-N-PHENYL-2-OXIRANEMETHANAMINE
    • ANILINE, N,N-BIS(2,3-EPOXYPROPYL)-
    • Diglycidyl aniline
    • SCHEMBL36896
    • Bis(epoxypropyl)phenylamine
    • NSC35364
    • Q27274202
    • N,N-Diglycidylphenylamine
    • Inchi: 1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2
    • InChI-sleutel: JAYXSROKFZAHRQ-UHFFFAOYSA-N
    • LACHT: O1CC1CN(C1C=CC=CC=1)CC1CO1

Berekende eigenschappen

  • Exacte massa: 205.11035
  • Monoisotopische massa: 205.110278721g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 5
  • Complexiteit: 202
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 28.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.0958 (rough estimate)
  • Kookpunt: 343.93°C (rough estimate)
  • Brekindex: 1.5160 (estimate)
  • PSA: 51.08

Benzenamine,bis(2-oxiranylmethyl)- Beveiligingsinformatie

  • Veiligheidstermijn:ANILINE DYES;ANILINE DYES
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.